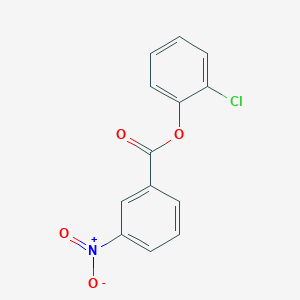![molecular formula C15H21NO2 B5769261 1-[(2-methoxyphenyl)acetyl]azepane](/img/structure/B5769261.png)
1-[(2-methoxyphenyl)acetyl]azepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2-methoxyphenyl)acetyl]azepane, also known as MPA, is a chemical compound that belongs to the class of azepanes. It is a psychoactive compound that has been extensively researched for its potential therapeutic applications. The chemical structure of MPA is shown below:
Wirkmechanismus
The exact mechanism of action of 1-[(2-methoxyphenyl)acetyl]azepane is not fully understood. However, it is believed to act as a dopamine reuptake inhibitor, which increases the levels of dopamine in the brain. This may lead to increased feelings of pleasure and reward, which could be beneficial in the treatment of depression and addiction.
Biochemical and Physiological Effects:
1-[(2-methoxyphenyl)acetyl]azepane has been shown to have a range of biochemical and physiological effects. It has been shown to increase dopamine and serotonin levels in the brain, which may lead to increased feelings of pleasure and reward. Additionally, 1-[(2-methoxyphenyl)acetyl]azepane has been shown to increase heart rate and blood pressure, which may be indicative of its stimulant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-[(2-methoxyphenyl)acetyl]azepane in lab experiments is its high affinity for several neurotransmitter receptors. This makes it a useful tool for studying the effects of neurotransmitter activity on behavior and physiology. However, one limitation of using 1-[(2-methoxyphenyl)acetyl]azepane is its potential for abuse and addiction. This may make it difficult to control for confounding variables in lab experiments.
Zukünftige Richtungen
There are several potential future directions for research on 1-[(2-methoxyphenyl)acetyl]azepane. One area of interest is its potential therapeutic applications in the treatment of depression and addiction. Additionally, further research could be done to better understand the mechanism of action of 1-[(2-methoxyphenyl)acetyl]azepane and its effects on neurotransmitter activity. Finally, research could be done to identify potential side effects and risks associated with the use of 1-[(2-methoxyphenyl)acetyl]azepane.
Synthesemethoden
1-[(2-methoxyphenyl)acetyl]azepane can be synthesized through a multi-step process that involves the reaction of 2-methoxyphenylacetic acid with 1,6-diaminohexane. The reaction proceeds through the formation of an amide intermediate, which is then cyclized to form the azepane ring. The final product is obtained through purification and isolation steps.
Wissenschaftliche Forschungsanwendungen
1-[(2-methoxyphenyl)acetyl]azepane has been studied extensively for its potential applications in the field of neuroscience. It has been shown to have affinity for several neurotransmitter receptors, including dopamine, serotonin, and norepinephrine receptors. This suggests that 1-[(2-methoxyphenyl)acetyl]azepane may have potential therapeutic applications for a range of neurological disorders, including depression, anxiety, and addiction.
Eigenschaften
IUPAC Name |
1-(azepan-1-yl)-2-(2-methoxyphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-18-14-9-5-4-8-13(14)12-15(17)16-10-6-2-3-7-11-16/h4-5,8-9H,2-3,6-7,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIYYJIRBQPKSDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)N2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Azepan-1-yl)-2-(2-methoxyphenyl)ethan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-benzyl-N-[3-(trifluoromethyl)benzyl]-4-piperidinamine](/img/structure/B5769179.png)





![1-[(3-methylbenzyl)oxy]-2(1H)-quinoxalinone 4-oxide](/img/structure/B5769217.png)
![2-{[(2-chlorophenoxy)acetyl]amino}-4-(2,4-dichlorophenyl)-3-thiophenecarboxamide](/img/structure/B5769218.png)
![2-(3,4-dichlorophenyl)-N'-[(3,4-dimethylbenzoyl)oxy]ethanimidamide](/img/structure/B5769237.png)



![1-[(3-methylphenoxy)acetyl]-4-piperidinecarboxamide](/img/structure/B5769267.png)
